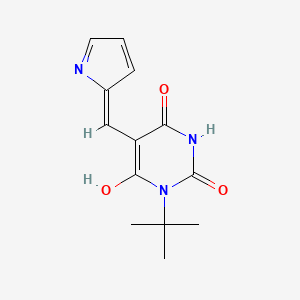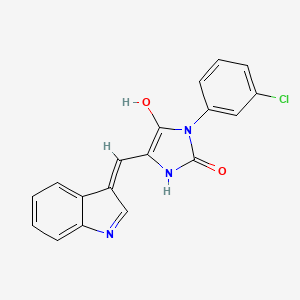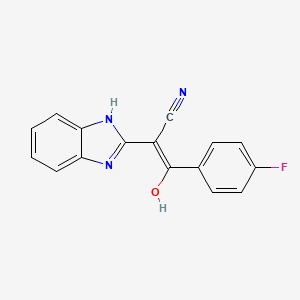![molecular formula C15H16N2O2S B3720633 1-(4-ethylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B3720633.png)
1-(4-ethylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone
Vue d'ensemble
Description
1-(4-ethylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone is a chemical compound that has been widely studied in scientific research. This compound is also known as EPE or 4'-ethyl-2'-thio-2-(6'-methyl-4'-pyrimidyl)acetylbenzophenone. EPE has been found to have potential applications in various fields, including medicine, agriculture, and environmental science.
Mécanisme D'action
The mechanism of action of EPE is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, EPE has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In bacteria, EPE has been found to inhibit the activity of the enzyme DNA gyrase, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
EPE has been found to have various biochemical and physiological effects. In cancer cells, EPE has been shown to induce apoptosis, or programmed cell death. In bacteria, EPE has been found to inhibit cell growth and division. In animal studies, EPE has been shown to have anti-inflammatory effects and can reduce the levels of certain cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
EPE has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications. However, there are also limitations to using EPE in lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on EPE. In medicine, EPE could be further studied for its potential as a drug delivery agent and for the treatment of cancer and inflammation. In agriculture, EPE could be studied for its potential as a pesticide and for its effects on non-target organisms. In environmental science, EPE could be studied for its potential use in wastewater treatment and its effects on aquatic organisms. Overall, further research on EPE could lead to the development of new drugs, pesticides, and environmental technologies.
Applications De Recherche Scientifique
EPE has been extensively studied for its potential applications in various fields. In medicine, EPE has been found to exhibit anti-inflammatory, anti-bacterial, and anti-cancer properties. It has also been shown to have potential as a drug delivery agent due to its ability to cross the blood-brain barrier. In agriculture, EPE has been found to have insecticidal properties and can be used as a pesticide. In environmental science, EPE has been studied for its potential use in wastewater treatment.
Propriétés
IUPAC Name |
2-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-3-11-4-6-12(7-5-11)13(18)9-20-15-16-10(2)8-14(19)17-15/h4-8H,3,9H2,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLBLVFGFWOTCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CSC2=NC(=CC(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3720552.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-2-methylpropyl 3-methylbenzoate](/img/structure/B3720568.png)
![2-{2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(3-methylphenyl)acetamide](/img/structure/B3720575.png)
![methyl 4-({[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B3720576.png)
![2-[(1,3-benzothiazol-2-ylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B3720583.png)
![5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3720584.png)




![ethyl 4-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)benzoate](/img/structure/B3720636.png)
![3-[(3-fluorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B3720644.png)

![5-isobutyl-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8(9H)-one](/img/structure/B3720666.png)